4-Cyano-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
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Overview
Description
4-Cyano-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide typically involves nucleophilic and amidation reactions. The compound can be synthesized by reacting 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with 4-cyanobenzenesulfonyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Amidation: The compound can be synthesized through amidation reactions.
Coupling reactions: The borate group can engage in Suzuki coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For nucleophilic substitution reactions.
Amidating agents: For amidation reactions.
Palladium catalysts: For Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield biaryl compounds.
Scientific Research Applications
4-Cyano-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the development of enzyme inhibitors and specific ligand drugs.
Medicine: Investigated for its potential use in treating tumors, microbial infections, and as a component in anticancer drugs.
Industry: Utilized in the construction of stimulus-responsive drug carriers and fluorescent probes.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can act as a nucleophilic attack site, while the borate group can participate in various coupling reactions. These interactions enable the compound to exert its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar structure but with a cyclopropane group instead of a cyano group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a fluorine atom instead of a cyano group.
Uniqueness
4-Cyano-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is unique due to its combination of borate and sulfonamide groups, which confer high stability, low toxicity, and high reactivity. These properties make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C19H22BN3O5S |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
4-cyano-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H22BN3O5S/c1-18(2)19(3,4)28-20(27-18)14-10-16(17(26-5)22-12-14)23-29(24,25)15-8-6-13(11-21)7-9-15/h6-10,12,23H,1-5H3 |
InChI Key |
ASVRZFWKNMVGRK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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